2,3-Dichlorobenzonitrile

Description

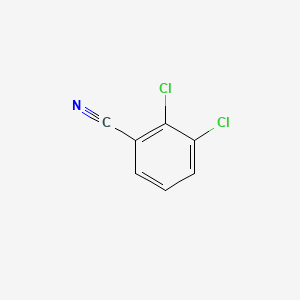

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYZVVLNPXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335881 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-97-6, 61593-48-4 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorbenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichlorobenzonitrile molecular weight and formula

An In-depth Technical Guide to 2,3-Dichlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (2,3-DCBN), a pivotal intermediate in the chemical and pharmaceutical industries. The document details its fundamental molecular and physical properties, including its molecular weight of 172.01 g/mol and chemical formula of C₇H₃Cl₂N.[1][2] We will explore established synthesis methodologies, key industrial and research applications, and validated analytical techniques for its characterization and quality control. Furthermore, this guide addresses critical safety, handling, and toxicological information to ensure its responsible use in a laboratory and manufacturing context. This paper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed, authoritative resource on this versatile compound.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a nitrile functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. Its importance is underscored by its role as a building block for a range of commercial products, including agrochemicals, pharmaceuticals, and dyes.[2][3][4] The nitrile group (C≡N) is particularly versatile, capable of undergoing hydrolysis, reduction, and other transformations to yield various derivatives such as carboxylic acids, amines, and amides.[4] This guide synthesizes current knowledge to provide a practical and in-depth understanding of this compound for scientific and industrial applications.

Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These parameters are critical for reaction design, process optimization, and safety assessments. This compound is a white to off-white solid at room temperature with a pungent odor.[5] It is insoluble in water but soluble in many common organic solvents like ethanol and acetone.[5]

A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂N | [1][2] |

| Molecular Weight | 172.01 g/mol | [1][2] |

| CAS Number | 6574-97-6 | [1] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 267-268 °C | [5] |

| Density | 1.399 g/cm³ | [5] |

| Flash Point | 125 °C | [5] |

| InChI Key | OHDYZVVLNPXKDX-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several chemical routes. The selection of a specific pathway is often dictated by factors such as precursor availability, desired purity, scalability, and process economics. Two prominent methods include the dehydration of an oxime intermediate and the catalytic ammoxidation of 2,3-dichlorotoluene.

Laboratory-Scale Synthesis via Oxime Dehydration

A common and reliable laboratory-scale method involves the conversion of 2,3-dichlorobenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile. This two-step process is effective for producing high-purity material.

-

Step 1: Oxime Formation. 2,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride.[7] This reaction proceeds via nucleophilic addition to the carbonyl group. A mild base, such as sodium carbonate, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

-

Step 2: Dehydration of the Oxime. The resulting 2,3-dichlorobenzaldehyde oxime is then subjected to dehydration. A solution of the oxime in a suitable solvent like dichloromethane is treated with a dehydrating agent.[3] For instance, adding nonafluorobutanesulfonyl fluoride (n-C₄F₉SO₂F) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) effectively removes water to form the nitrile bond.[3]

-

Step 3: Purification. Following the reaction, volatile components are removed under reduced pressure. The crude product is then purified using silica gel column chromatography, with a solvent system such as petroleum ether and ethyl acetate, to yield the final this compound product with high purity.[3]

Caption: Laboratory synthesis of this compound.

Industrial-Scale Synthesis via Catalytic Ammoxidation

For large-scale industrial production, catalytic ammoxidation is a more direct and atom-economical route. This method involves the vapor-phase reaction of 2,3-dichlorotoluene with ammonia and air over a specialized catalyst.[4] A patent describes a one-step synthesis using a catalyst such as TiV₀.₆₃Sb₀.₆₅B₀.₃₈O₀.₃₂/SiO₂ in an ebullated bed reactor.[4] This process can achieve a conversion rate of up to 100% with selectivity and yield exceeding 95%, making it highly efficient for commercial manufacturing.[4]

Applications in Research and Industry

This compound is rarely an end-product itself; its value lies in its utility as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, it is an intermediate in the production of the antiepileptic drug lamotrigine.[8] Its structure is also a precursor for developing novel activators of the cystic fibrosis chloride channel, highlighting its role in drug discovery research.

-

Agrochemicals: The compound serves as a key precursor for various herbicides and pesticides.[2][4] The dichloro-substituted phenyl ring is a common feature in many effective agrochemical molecules.

-

Organic Synthesis: In a broader research context, this compound is used as a reactant in a variety of important chemical reactions. These include nucleophilic aromatic fluorination, Suzuki-Miyaura coupling reactions, and reactions with magnesium amides to form carboxamides.[3] A notable study by Sun et al. demonstrates its use in exploring room-temperature nucleophilic aromatic fluorination, an important transformation in medicinal chemistry.

Analytical Methodologies

Accurate analytical methods are essential for quality control during synthesis and for trace analysis in final products or environmental samples.

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A typical method would involve separation on a capillary column (e.g., RTX-200) followed by mass spectrometry detection.[9] Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification.[9]

-

Liquid Chromatography (LC): For non-volatile derivatives or in-process monitoring, High-Performance Liquid Chromatography (HPLC) is often employed. A validated reverse-phase LC method has been developed for 2,3-dichlorobenzoic acid (a potential impurity or derivative) and its isomers.[8] Such a method typically uses a C18 column with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like methanol, with detection by UV absorbance at a specific wavelength (e.g., 210 nm).[8]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Toxicological Profile: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][10] It causes skin and eye irritation.[6][10] A significant hazard is that it may be metabolized to cyanide, which can impair cellular respiration and lead to severe health effects, including headache, dizziness, and in serious cases, unconsciousness and death.[6]

-

Exposure Controls and Personal Protection:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]

-

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[6]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.

-

-

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Minimize dust generation during handling.[6]

Conclusion

This compound is a chemical of significant industrial and academic interest due to its versatile reactivity and role as a key synthetic intermediate. Its well-defined physicochemical properties, established synthesis routes, and broad applications in pharmaceuticals and agrochemicals make it a cornerstone of modern organic chemistry. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for professionals to handle, utilize, and analyze this compound effectively and safely.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 736567, this compound." PubChem, [Link].

-

Alzchem Group. "this compound." Alzchem, [Link].

-

Nanjing Finechem Holding Co.,Limited. "Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China." High Purity Chemical Expert, [Link].

- Google Patents. "CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.

-

Cole-Parmer. "Material Safety Data Sheet - this compound." Cole-Parmer, [Link].

-

ResearchGate. "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers." ResearchGate, [Link].

-

U.S. Environmental Protection Agency. "The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water." EPA, [Link].

- Google Patents. "CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

Sources

- 1. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. This compound | 6574-97-6 [chemicalbook.com]

- 4. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 5. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert [nj-finechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound(6574-97-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

solubility of 2,3-Dichlorobenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichlorobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the theoretical underpinnings of solubility, present established experimental protocols for its determination, and offer field-proven insights into making rational solvent selections. We will delve into the physicochemical properties of this compound, detail the gold-standard Shake-Flask method for solubility measurement, and discuss the critical factors that influence dissolution. All methodologies are presented with an emphasis on causality and experimental integrity, ensuring that the described protocols are self-validating and robust.

Introduction: The Critical Role of Solubility

The efficiency of chemical reactions, the feasibility of purification techniques like crystallization, and the ultimate bioavailability of a drug substance are all critically dependent on solubility. For a compound like this compound, understanding its behavior in various organic solvents is not merely academic; it is a fundamental prerequisite for process optimization, formulation development, and successful synthesis scale-up. An incorrect solvent choice can lead to poor yields, difficult purifications, and wasted resources. This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical knowledge to confidently work with this compound.

Physicochemical Profile of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of this compound—an aromatic ring substituted with two chlorine atoms and a polar nitrile group—dictates its interactions with solvents. The electron-withdrawing nature of the chlorine and nitrile substituents creates a polar molecule, while the benzene ring provides a significant nonpolar, lipophilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂N | [2] |

| Molecular Weight | 172.01 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 60-64 °C (Note: some sources report 48-52 °C) | [1][3][5] |

| Boiling Point | 267-268 °C | [2] |

| LogP (octanol-water) | 2.83 | [5] |

| Water Solubility | Insoluble | [2] |

Note on Water Solubility: While some chemical databases anomalously report miscibility with water[1][5], this is inconsistent with the compound's structure and LogP value. The consensus from safety data sheets and general chemical principles confirms it is insoluble in water.[2] The LogP value of 2.83 indicates a strong preference for lipophilic (non-polar) environments over aqueous ones.

The Science of Solvation: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic, but its scientific basis lies in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular bonds.

-

For this compound, key interactions include:

-

Dipole-Dipole Forces: The polar nitrile (C≡N) group and C-Cl bonds give the molecule a significant dipole moment, allowing it to interact favorably with polar solvents like acetone and ethanol.[2]

-

Van der Waals Forces (London Dispersion): The aromatic ring provides a large surface area for these nonpolar interactions, which are the primary mechanism for solubility in nonpolar solvents like toluene and hexane.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group, but it cannot act as a hydrogen bond donor. This allows for some interaction with protic solvents (like ethanol), but its solubility will be less than that of a molecule that can both donate and accept hydrogen bonds.

-

Based on this profile, we can predict that this compound will exhibit good solubility in moderately polar to nonpolar organic solvents and poor solubility in highly polar, protic solvents like water.

Quantitative Solubility Determination: An Experimental Protocol

While theoretical principles provide a strong starting point, empirical measurement is the only definitive way to determine solubility. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[8]

The Shake-Flask Method: A Self-Validating Protocol

This method establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a controlled temperature. The key to its trustworthiness is ensuring that equilibrium has truly been reached and that the solid and liquid phases are cleanly separated before analysis.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is formed. For example, add ~20 mg of the solid to 2 mL of the chosen organic solvent.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be run to validate that the measured concentration does not change between, for instance, the 24h and 48h timepoints.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality Check: To avoid disturbing the solid pellet and to remove any remaining suspended microparticles, it is imperative to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Safety and Handling Considerations

As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system.[4][9]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4] When handling the solid powder, use a dust mask (e.g., N95) or work in a ventilated enclosure to prevent inhalation.[3]

-

Handling: All work should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4] Avoid generating dust. In case of a spill, sweep up the material carefully and place it into a suitable container for disposal.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[2]

Conclusion

This guide has established a comprehensive framework for understanding and determining the . By appreciating its physicochemical properties and the underlying principles of solvation, researchers can make educated initial solvent selections. However, for applications in chemical synthesis, process development, and pharmaceutical formulation, these theoretical predictions must be confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided herein offers a robust, self-validating system for generating the reliable, high-quality solubility data necessary for advancing scientific research and development. Always prioritize safety by adhering to the handling and storage guidelines outlined in the material safety data sheet.

References

- Material Safety Data Sheet - this compound. Cole-Parmer.

- Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China. Nanjing Finechem Holding Co.,Limited.

- This compound 6574-97-6. Sigma-Aldrich.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Pace University.

- This compound | 6574-97-6. ChemicalBook.

- This compound 6574-97-6. Sigma-Aldrich.

- Solubility of organic compounds (video). Khan Academy.

- 6574-97-6(this compound) Product Description. ChemicalBook.

- SAFETY DATA SHEET - 2,4-Dichlorobenzonitrile. Fisher Scientific.

Sources

- 1. This compound | 6574-97-6 [chemicalbook.com]

- 2. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert [nj-finechem.com]

- 3. This compound 6574-97-6 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 6574-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

2,3-Dichlorobenzonitrile melting point and boiling point

An In-Depth Technical Guide to the Melting and Boiling Points of 2,3-Dichlorobenzonitrile

Introduction

This compound (CAS No. 6574-97-6), a halogenated aromatic nitrile, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The precise characterization of its physical properties is paramount for its effective use in research and manufacturing, ensuring process control, purity assessment, and safety.

This technical guide provides a comprehensive examination of two fundamental physical constants of this compound: its melting point and boiling point. As a compound that is solid at ambient temperature, understanding its transition to the liquid and gaseous phases is essential for researchers, scientists, and drug development professionals. This document will delve into the reported values for these properties, the standard methodologies for their determination, the scientific principles underpinning these measurements, and the necessary safety protocols for handling this compound.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound provides a foundational understanding of its behavior. These values are critical for designing synthetic routes, purification strategies, and appropriate storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂N | [2][3] |

| Molecular Weight | 172.01 g/mol | [2][3] |

| Appearance | White powder or solid | [4] |

| Melting Point | 48 - 64 °C (range from various sources) | [2][5][6][7] |

| Boiling Point | ~253 - 268 °C at 760 mmHg | [2][5] |

| 114 °C at 6 mmHg | [6] | |

| Density | ~1.4 g/cm³ | [2][5] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [2] |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, accurate melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

Reported Values and Experimental Considerations

Various suppliers and databases report the melting point of this compound within a range of 48 °C to 64 °C.[2][5][6][7] This variation can be attributed to differences in the purity of the samples tested and the specific methodology employed. For instance, a range of 60-64 °C is frequently cited in literature for high-purity samples.[5][6]

Standard Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point in a laboratory setting utilizes a melting point apparatus, such as a Mel-Temp or a Thiele tube. The causality behind this protocol is to ensure uniform and controlled heating of a finely packed sample to visually observe the phase transition accurately.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a tightly packed column of 2-3 mm in height. This ensures efficient heat transfer through the sample.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Rapid Preliminary Measurement: The heating rate is initially set high to quickly determine an approximate melting range. This saves time and establishes the temperature region of interest.

-

Accurate Determination: The procedure is repeated with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point found in the preliminary run.

-

Slow Heating and Observation: The heating rate is then reduced significantly to 1-2 °C per minute. This slow rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 0.5-1.5 °C).

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Characterizing the Liquid-Vapor Transition

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since atmospheric pressure varies with altitude, it is crucial to report the pressure at which a boiling point is measured.

Reported Values and Pressure Dependence

This compound has a high boiling point, with reported values around 267-268 °C at standard atmospheric pressure (760 mmHg).[2] Another source indicates a boiling point of 253.1 °C at the same pressure.[5] Due to the high temperature required, which can risk decomposition of the compound, the boiling point is often determined under reduced pressure. A reported value of 114 °C at a pressure of 6 mmHg demonstrates this principle.[6]

Standard Protocol: Distillation / Reflux Method

For high-boiling point compounds, a distillation or reflux method is appropriate.[8] The reflux method is particularly useful as it requires a smaller amount of material. The principle is to heat the liquid to its boiling point, condense the resulting vapor, and measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Step-by-Step Methodology:

-

Apparatus Setup: A small quantity (e.g., 3-5 mL) of this compound is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar. This is essential to prevent bumping and ensure smooth boiling.

-

Condenser and Thermometer: A condenser is fitted vertically to the flask. A thermometer is suspended in the neck of the flask so that the top of the thermometer bulb is level with the bottom of the side-arm of the condenser. This positioning ensures that the thermometer measures the temperature of the vapor that is distilling, not the superheated liquid.

-

Heating: The flask is heated gently using a heating mantle or an oil bath. The liquid is brought to a steady boil and a reflux ring of condensing vapor is established on the condenser.

-

Temperature Stabilization: The temperature on the thermometer will rise and then stabilize. This constant temperature, where the liquid and vapor phases are in equilibrium, is the boiling point of the liquid at the ambient atmospheric pressure.[8]

-

Data Recording: The stable temperature is recorded along with the barometric pressure. If the determination is done under vacuum, the pressure of the system must be precisely measured and reported.

Caption: Workflow for Boiling Point Determination by Reflux.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes skin, eye, and respiratory tract irritation.[4][9]

-

Handling: All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Avoid generating dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The melting point (approx. 48-64 °C) and boiling point (approx. 267-268 °C at 760 mmHg) are cornerstone physical properties of this compound. Their accurate determination is indispensable for verifying the identity and purity of the material, which is a prerequisite for its successful application in pharmaceutical and chemical synthesis. The methodologies described herein represent standard, validated laboratory practices that provide reliable and reproducible data. Adherence to these protocols, coupled with stringent safety measures, ensures the effective and safe utilization of this important chemical intermediate in a professional research and development setting.

References

- Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China. High Purity Chemical Expert.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- Chemigran Pte Ltd. (n.d.). 2,3-Dichloro benzonitrile.

- Sigma-Aldrich. (n.d.). This compound 6574-97-6.

- ChemicalBook. (n.d.). 6574-97-6(this compound) Product Description.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dichlorobenzyl Cyanide.

- ChemicalBook. (n.d.). This compound (6574-97-6).

- Sigma-Aldrich. (n.d.). This compound 6574-97-6 Safety Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.

- ChemicalBook. (n.d.). This compound (6574-97-6) MSDS.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzonitrile.

- Sigma-Aldrich. (n.d.). This compound 6574-97-6 Application.

- PubChem. (n.d.). 2,4-Dichlorobenzonitrile.

- Guidechem. (n.d.). 2,4-Dichlorobenzonitrile 6574-98-7.

- University of Calgary. (n.d.). Melting point determination.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzonitrile for synthesis 6574-98-7.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- MDPI. (2026, January 7). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.

Sources

- 1. This compound | 6574-97-6 [chemicalbook.com]

- 2. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert [nj-finechem.com]

- 3. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemigran.com [chemigran.com]

- 6. 6574-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2,3-Dichlorobenzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in field-proven expertise.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative aromatic structure that gives rise to a distinct spectroscopic fingerprint. The strategic placement of two chlorine atoms and a nitrile group on the benzene ring dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.5!"];

Cl1 [label="Cl", pos="-2.5,-1!"]; Cl2 [label="Cl", pos="-1.5,-3.2!"]; CN_C [label="C", pos="0,3!"]; CN_N [label="N", pos="0,4.2!"];

H1 [label="H", pos="1.5,-3.2!"]; H2 [label="H", pos="2.5,-1!"]; H3 [label="H", pos="0,-3!"];

C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6;

C2 -- Cl1; C3 -- Cl2; C1 -- CN_C; CN_C -- CN_N [style=triple];

C4 -- H3; C5 -- H2; C1 -- H1 [style=invis];

label="Figure 1: Molecular Structure of this compound"; labelloc="b"; fontsize=10; }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from the solvent's protons.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet for the three aromatic protons. The substitution pattern breaks the symmetry of the benzene ring, making each proton chemically non-equivalent.

-

H-4: This proton is expected to be a triplet due to coupling with H-5 and H-6 (a doublet of doublets appearing as a triplet if the coupling constants are similar). It will likely be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chlorine and nitrile groups.

-

H-5: This proton will appear as a triplet (or a doublet of doublets) due to coupling with H-4 and H-6.

-

H-6: This proton is expected to be a doublet of doublets, coupling to H-4 and H-5.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | t (dd) | ~7-8 (ortho) |

| H-5 | 7.3 - 7.5 | t (dd) | ~7-8 (ortho) |

| H-6 | 7.5 - 7.7 | dd | ~7-8 (ortho), ~1-2 (meta) |

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using a deuterated solvent. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: this compound has seven unique carbon atoms, which will result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

C-CN (Nitrile Carbon): This carbon is typically found in the range of 115-125 ppm.

-

C-1 (Carbon attached to CN): This quaternary carbon will be deshielded and its signal will be of lower intensity.

-

C-2 and C-3 (Carbons attached to Cl): These carbons will be significantly deshielded by the electronegative chlorine atoms, appearing downfield in the aromatic region.

-

C-4, C-5, and C-6: These aromatic carbons will resonate in the typical aromatic region (120-140 ppm), with their specific chemical shifts influenced by the positions of the chloro and nitrile substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~117 |

| C-1 | ~115 |

| C-2 | ~135 |

| C-3 | ~133 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~132 |

Note: These are predicted values based on empirical calculations and comparison with similar compounds.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For solid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The solid is pressed against a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.

Data Interpretation: The IR spectrum of this compound will exhibit several characteristic absorption bands.

-

C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.[2]

-

C=C Aromatic Stretch: Several bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-H Aromatic Stretch: A weak to medium absorption above 3000 cm⁻¹ is due to the stretching of the C-H bonds on the aromatic ring.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 | Strong, Sharp |

| C=C (Aromatic) | ~1580, 1470, 1430 | Medium to Strong |

| C-H (Aromatic) | >3000 | Weak to Medium |

| C-Cl | ~700-800 | Strong |

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.

Experimental Protocol: A common method for introducing a solid sample like this compound into a mass spectrometer is via a direct insertion probe or after separation by Gas Chromatography (GC-MS). In the ion source, the sample is vaporized and then ionized by a beam of 70 eV electrons.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak and several fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound is 171.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the M⁺ peak will have contributions from molecules containing two ³⁵Cl atoms (m/z 171), one ³⁵Cl and one ³⁷Cl atom (m/z 173), and two ³⁷Cl atoms (m/z 175). The expected isotopic pattern for two chlorine atoms is approximately 9:6:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways, including the loss of chlorine atoms, the nitrile group, or HCl.

M [label="[C₇H₃Cl₂N]⁺˙\nm/z = 171, 173, 175"]; F1 [label="[C₇H₃ClN]⁺˙\nm/z = 136, 138"]; F2 [label="[C₆H₃Cl]⁺˙\nm/z = 110, 112"]; F3 [label="[C₆H₃]⁺\nm/z = 75"];

M -> F1 [label="- Cl"]; F1 -> F2 [label="- CN"]; F1 -> F3 [label="- Cl, -HCN"];

{rank=same; M;} {rank=same; F1;} {rank=same; F2; F3;}

label="Figure 2: Proposed Mass Spectrometry Fragmentation Pathway"; labelloc="b"; fontsize=10; }

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 171, 173, 175 | [C₇H₃Cl₂N]⁺˙ (Molecular Ion) |

| 136, 138 | [C₇H₃ClN]⁺˙ (Loss of Cl) |

| 101 | [C₆H₃Cl]⁺˙ (Loss of HCN from [M-Cl]⁺) |

| 75 | [C₆H₃]⁺ (Loss of Cl from [C₆H₃Cl]⁺) |

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating system for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation, which is a critical aspect of quality assurance in research and industrial settings. The detailed interpretation of the spectral features, grounded in fundamental principles, serves as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reich, H. J. NMR Data. University of Wisconsin. [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

An In-Depth Technical Guide to the Safe Handling of 2,3-Dichlorobenzonitrile

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2,3-Dichlorobenzonitrile (CAS No. 6574-97-6), tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. The information herein is synthesized from authoritative safety data sheets and toxicological resources to ensure technical accuracy and practical utility in a laboratory setting.

Introduction

This compound is a valuable intermediate and reactant in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its utility, however, is matched by a significant hazard profile that necessitates rigorous safety protocols. This compound is acutely toxic, an irritant, and poses a unique threat due to its potential to be metabolized to cyanide within the body.[2] Understanding and implementing the safety measures detailed in this guide is paramount to mitigating risk and ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

The primary step in safe handling is a thorough understanding of the inherent risks. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its classification underscores the multi-faceted nature of its toxicity.

GHS Classification Summary

The compound's hazards are communicated through specific classifications, pictograms, and statements.

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |

| Respiratory Tract Irritation | Category 3 | May cause respiratory irritation.[2][4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | Toxic to aquatic life with long lasting effects. |

-

Signal Word: Warning

-

GHS Pictograms:

-

Health Hazard (Exclamation Mark)

-

Environment (Dead tree and fish)

-

-

Hazard Statements (H-Codes):

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements (P-Codes - Selected):

-

P261: Avoid breathing dust.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Core Toxicological Concerns

The most critical aspect of this compound's toxicology is its potential to release cyanide upon metabolism.[2] Cyanide acts as a potent inhibitor of cytochrome oxidase, a key enzyme in cellular respiration. This inhibition can lead to cellular hypoxia and, in severe cases, rapid systemic failure. Symptoms of cyanide poisoning include headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[2] Chronic exposure to lower levels of cyanide compounds may manifest as a characteristic skin rash, loss of appetite, and irritation of the eyes and upper respiratory tract.[2][6]

Section 2: Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 6574-97-6 | |

| Molecular Formula | C₇H₃Cl₂N | [2] |

| Molecular Weight | 172.01 g/mol | [7] |

| Appearance | White to off-white solid, crystal powder | [7] |

| Melting Point | 50 - 52 °C | [2] |

| Boiling Point | 267 - 268 °C | [7] |

| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., ethanol, acetone) | [7] |

| Odor | Pungent odor | [7] |

Stability and Reactivity

-

Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2]

-

Conditions to Avoid: Minimize dust generation and avoid exposure to excess heat.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3]

-

Hazardous Decomposition Products: During a fire, thermal decomposition can generate highly toxic and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]

Section 3: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm. The following protocols are based on established first aid and emergency response guidelines.

First-Aid Measures Protocol

Guiding Principle: In all cases of significant exposure, seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.

-

Inhalation:

-

Immediately remove the individual from the exposure area to fresh air.[2]

-

If the individual is not breathing, trained personnel should begin artificial respiration. Crucially, do NOT use mouth-to-mouth resuscitation due to the risk of secondary exposure.[2][8] Use a pocket mask with a one-way valve.

-

If breathing is difficult, administer oxygen.[2]

-

Keep the person warm and at rest.[9]

-

-

Skin Contact:

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[2]

-

If present, remove contact lenses after the initial flush.

-

Seek immediate medical attention.

-

-

Ingestion:

Emergency Response Workflow

The following diagram outlines the logical flow of actions in response to an exposure or spill event.

Caption: Workflow for responding to an emergency involving this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Special Hazards: A fire will produce irritating and highly toxic gases.[2] Containers may explode when heated.

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2] Stay in the danger area only with this protection. Evacuate non-essential personnel from the area.

Accidental Release Measures Protocol

-

Evacuate: Immediately clear the area of all personnel not involved in the cleanup.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Protect: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Contain: Prevent the spill from spreading or entering drains.

-

Clean-up: Carefully sweep or vacuum the solid material. Avoid generating dust.[2] Place the collected material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste according to institutional and local hazardous waste regulations.[2]

Section 4: Safe Handling and Exposure Control

Proactive measures are the most effective way to prevent exposure. The hierarchy of controls provides a framework for implementing robust safety protocols.

Hierarchy of Controls for this compound

This diagram illustrates the preferred order of control measures, from most to least effective.

Caption: Hierarchy of controls applied to handling this compound.

Detailed Exposure Control Protocols

-

Engineering Controls: All work involving this compound solid or its solutions must be conducted in a certified chemical fume hood to keep airborne concentrations low.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[2] Always inspect gloves before use.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask or higher). Follow OSHA respirator regulations found in 29 CFR 1910.134.[2]

-

-

Safe Handling and Storage Workflow:

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

-

Weighing/Transfer: Conduct all transfers and weighing of the solid material on a disposable weigh paper or in a tared container within the fume hood to minimize dust.

-

Usage: Keep the container tightly closed when not in use.[2]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[5]

-

Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] Store away from incompatible materials like strong oxidizing agents, acids, and bases.[7]

-

Section 5: Disposal and Environmental Considerations

-

Waste Disposal: this compound and any contaminated materials (e.g., gloves, weigh papers, empty containers) must be disposed of as hazardous chemical waste.[2] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

-

Environmental Hazards: This chemical is classified as toxic to aquatic life with long-lasting effects (H411). It is imperative to prevent its release into the environment. Do not allow the product to enter drains, soil, or waterways. All spills must be contained and collected for proper disposal.

Conclusion

This compound is a potent chemical that demands respect and meticulous handling. Its acute toxicity and the severe risk associated with potential cyanide metabolism necessitate the stringent application of engineering controls, personal protective equipment, and safe work practices. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks and handle this compound with the high degree of caution it requires.

References

- Material Safety Data Sheet - this compound. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcymRczB1T_klQIpMJEzt7wpkkPWnaK5UAo4UcemScSWnLlCeUtnakx6wxH2ED5LWP7yngqu2LT9_eV21shQIBuU4vwXVS6ytbNp0tXxHH9LRC4rsLCF80Aer7Eg4Dddze_pP5c9UB_J5ntkks]

- Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China. Nanjing Finechem Holding Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHPGQMwXtrJ1a8bu9HARNI-6Jm3vfuUwaFYbxaZh7GMGfcG4SP74IqECL54ieNckLTfNmP2_IYoI4UfmttSHdriuqKMLgYErkfcD5wBa6cMDg-xu4mKHK4yN8TbB-3bzvuuakE-9C-Z0Pbc9SNNkZlT-3o97B8-uDH85Wr3P9KIVCtyXMocG-nkKYnDXUe2TY=]

- SAFETY DATA SHEET - 2,6-Dichlorobenzonitrile. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn5xfrA2-xJlU8WFJisNae6xXuo_U_46CBkZ-zWfAtAA1gO0YE4rLeDglJyvqVvxCA_x6BMRF_ILiqZaIiVrFOINK6IjOHk701LQybkl-zJeZG3InRYYGzSnyttwxyJQ4k5ndeWyXKmWWR]

- This compound | C7H3Cl2N | CID 736567. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLifiSJpFc3vUF29P-mnUJvPts69578XgyMl_2edoiHF5AvFgWjDv5QdsuJ1SnHxP9DioCE0eA7QxzMGwFZe1ypbmmff2ak0kog2pln6lKgzNZfyXV2PMnoBL0DRorVj9BbkFvO61JSFoeYjhVRmqANbdwBVuiz0bFKl9AGQ==]

- SAFETY DATA SHEET - 3,5-Dichlorobenzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFERtEdSqRg8rNwtim7ozeeLbCxHgtw6kid_GbEdtRQRYF9S7r8_mohMMFiyyflRk-9K8QM_IXInRNLxnv_UZXWAmVsuadoiFsRP6GHZlYnWZLXAAy7MbhSeWyu-Igm_3JPXgaWnzj2DbcwObIM9mRdHqm3JH3b7QnUZ2H7idXRRzkiwK_6njXdoHT_Ll0-heCy]

- This compound 6574-97-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTnr1ra8PIvYGSt_YHPdW7q5M9Db_v5F5mkeBvW5s0DNHos86Wq1b4mdtfsAx3FY8kay9nMjbd-LZzFKE7OQRu5oz27sJkfNZiCBpbwtMFxMhJnm7rnXW7pFfKqO9s9YW6d02bWLWTvMXjhPMH5ep9_TUlw==]

- This compound | 6574-97-6. Sigma-Aldrich (Synthonix Corporation). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGsORBVT3kca9kIRA3XjtWj3yqVp7x98e_LLFNwHUHwH_Jes0p0x879QTeRbOc13a3kfTFEK9XrEDwm6RIptF8Fri5YdJ9IUmlri-hRiyajqdsbQOtSFbN5sI2WCXkdLYBF0l7PMrxQXuNRVh_NAdwZi03Fv7sr47ghTs21CMnDSBwDIXRhyvNn1dsCjPOvbeNPbA=]

- Chemical Safety Data Sheet MSDS / SDS - 2,3-Dichlorobenzoyl cyanide. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZnY32Ch-5r_P57pVf2cS3i9N58wnEsE8dUby8_Ha-KcKm1wtNrZvJlsLngi5zVr7Iun4G79_hTk55WlG3GpefK1Ti_oCE2AbjPLoDRF3ubC87Iyirl8Dg1rkDGR5xQWcp9q5l8TI2-8nZmLH3EuUb5tETcgs36OLpP4lr]

- SC-492388 - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKf-nO8cl9lq973iL9oLhIvcvwGxEmPDZRgQ54OCjFPa3ltV1kNfUa3h16BOzwuIC0Mv5YfXWX_2uO3G1FGimdoHhhNOI1C5lKEpTVuk8gpCshhcWOMfkHHVFw-vzpc2nx_-6nMG8mOumt14Dhh2Q4]

- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJw1V0w8yoaZ8_m0c971ZXFB5PdzEiY_dHg9ndCCq4QuY2Cwnv5NPtUB6TMbIMQAKGb6ctPu4utiM6FNNbwZwAEyFRD74YQJI625u9IM_YcGG9vMXwQYBTEESCTE3RDtNhx3n_Dkc=]

- This compound (CAS 6574-97-6) Chemical Properties,Uses,Production. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV_lWch9N3pKTJiGnlE-3XpNNa7UyMQ9c4-ObV6yk1NUBgsQiLpgCsWv_vDJpHUL6XRW0WbdvaklVoR4BLCkvvhE8d0fU7Il1l5LV44ylcCxlZDcI5oahqCZA4mzPJx5K4nn22iLT0bSErgWlDyBkyAMbXgW7sPIdkD6uXqH9Wuw==]

- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS2f2uuqH_0FpLiKNNvtTE8JrOkx_-1RBqvnUSROmHJ77JlFhb1zbE7MzBdoUEIKc-hpEd6xH2ii_zeyIvtixwcmUG-KGYi5rjMGxeUMjO-JAwc4InmCi3R4dedETZuSkxjy07iNh29LfksruNnidL6H1KYROHhp5T0G55KA==]

- This compound (6574-97-6). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRwpkT8VTiykFtkQF_b2RSvMC8lgcr5LFiSWUbQmrIzsUh6fY8yimvudl0BctDeVRPtyNbxGu2to26A0wohnViTUI6KAtkVvtjm80pAV_vUCs4q2IKOUD5ZsqluWMIG8eqK27NcSRLBuRupS5zzXjGZgQi42Ow1PL]

- This compound (6574-97-6) MSDS. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRwpkT8VTiykFtkQF_b2RSvMC8lgcr5LFiSWUbQmrIzsUh6fY8yimvudl0BctDeVRPtyNbxGu2to26A0wohnViTUI6KAtkVvtjm80pAV_vUCs4q2IKOUD5ZsqluWMIG8eqK27NcSRLBuRupS5zzXjGZgQi42Ow1PL]

- SAFETY DATA SHEET - 2,6-Dichlorobenzonitrile. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1rG8lcFhGMSbc1ZJfFdkIqiEda1kncl-5-5HZxdHgmsKnxtGAfYYxrq8jg-V-sk9UTjsZ-0K7xX3_NuObuP1vWE1KwP2ZgL6QsOw3smNbJhQNuyK4LewO3bLxm3QzzwCXkDxRhmSFsVJzjVF0xmFxHpaUGnzFByQKX1Gp_yfduaBxjoz_RxGOKLIA78OEwC3JXlZmlOy-VxCPMh-Jy6uCRWOYG3FISVioh1cfFONZoavhxcAidyRqt1gQ2_2vRYrSTot2vmMzFhKQEaPV]

- Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.

- DICHLOBENIL. International Chemical Safety Cards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7F6NqYlc_oWqSzPXkttq0sdFsFq450ANGqkSbwWyGPnwt0a-2J23wJDmfbxO-uA5uvSUUNo4Ff3GqSmp3A9Hk3LZm0WFyxvKal5P9a8q43KCys9ycr2fAdgIDKQs5Snv7Qb0QZldR-lhey0VHSLW1ad7BTbXoWKoN7w==]

- 2,6-Dichlorobenzonitrile - SAFETY DATA SHEET. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHufl-eWo2m8JGqcNNSZv6l5qeoKmA-N3eTUilou5IPnkkyrEmxKzgR74-X-OBwMucinxxrIOzYRB5jXb1Bndf697HkBhWRVga7cmvS9TEStfSCiHrjX1MXpuVBduHuQAuusEv]

Sources

- 1. This compound | 6574-97-6 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert [nj-finechem.com]

- 8. This compound (6574-97-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Toxicological Profile of 2,3-Dichlorobenzonitrile: An In-Depth Technical Guide

Executive Summary

2,3-Dichlorobenzonitrile is a synthetic organic compound with a range of industrial applications. As with many halogenated aromatic compounds, its potential impact on human health and the environment warrants a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the known toxicological profile of this compound, drawing upon available data for the compound and its isomers. Due to a notable lack of specific toxicological studies on the 2,3-isomer, this guide incorporates a comparative analysis of related dichlorobenzonitrile isomers to provide a more complete assessment of potential hazards. This document is intended for researchers, scientists, and professionals in drug development and chemical safety, offering insights into its physicochemical properties, toxicokinetics, potential mechanisms of toxicity, and a survey of its toxicological endpoints.

Introduction

This compound (2,3-DCBN) belongs to the family of dichlorinated benzonitriles, which are characterized by a benzene ring substituted with two chlorine atoms and a nitrile group. These compounds serve as intermediates in the synthesis of various chemicals, including pesticides and pharmaceuticals. The position of the chlorine atoms on the benzene ring significantly influences the chemical and toxicological properties of the molecule. While extensive toxicological data exists for some isomers, such as the herbicide 2,6-dichlorobenzonitrile (dichlobenil), information specifically for the 2,3-isomer is sparse. This guide aims to consolidate the available information and provide a scientifically grounded assessment of the potential risks associated with 2,3-DCBN exposure.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate and toxicokinetics.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₂N | [1] |

| Molecular Weight | 172.01 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | 267 - 268 °C | [1] |

| Density | 1.399 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in many organic solvents like ethanol and acetone | [1] |

| Flash Point | 125 °C | [1] |

| Vapor Pressure | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.9 (estimated) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Based on its moderate lipophilicity (LogP ~2.9), 2,3-DCBN is expected to be absorbed through the gastrointestinal tract following ingestion, and to some extent through the skin and lungs.

Distribution: Following absorption, dichlorobenzonitriles are likely to distribute to various tissues, with potential for accumulation in adipose tissue due to their lipophilic nature.

Metabolism: The metabolism of dichlorobenzonitriles is a critical determinant of their toxicity. A key question is whether the nitrile group undergoes metabolism to release cyanide. While some older safety data sheets suggest this possibility for nitriles in general, more recent information on aromatic nitriles like benzonitrile suggests that they do not readily liberate cyanide in the body[3]. Studies on 2,6-dichlorobenzonitrile indicate that the primary metabolic pathways involve aromatic hydroxylation followed by conjugation with glucuronic acid and sulfates. These conjugated metabolites are more water-soluble and are more readily excreted. It is plausible that 2,3-DCBN follows a similar metabolic pathway.

Excretion: The primary route of excretion for metabolites of dichlorobenzonitriles is expected to be through the urine, with a smaller fraction eliminated in the feces.

Caption: Postulated toxicokinetic pathway of this compound.

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. Based on data from related compounds and its chemical structure, several potential mechanisms can be considered:

-

General Cellular Toxicity: As a chlorinated aromatic compound, 2,3-DCBN may exert toxicity through non-specific mechanisms such as disruption of cell membranes and interference with cellular enzymes.

-

Oxidative Stress: Metabolism of chlorinated aromatic compounds can sometimes lead to the formation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

-

Cyanide Release (Uncertain): As previously mentioned, the potential for cyanide release from the nitrile group remains a point of contention for aromatic nitriles. If it does occur, it would lead to the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and rapid toxicity. However, evidence for other aromatic nitriles suggests this is not a primary metabolic pathway[3].

Toxicological Endpoints

Acute Toxicity

Specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not available. However, safety data sheets for dichlorobenzonitrile isomers consistently indicate that they are harmful if swallowed, inhaled, or in contact with skin, and cause skin and eye irritation[4][5]. For the 2,6-isomer (dichlobenil), the oral LD50 in rats is reported to be in the range of 0.5 to 5 g/kg, classifying it as having low to moderate acute toxicity by ingestion[6].

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure with the use of a minimum number of animals.

-

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) acute toxicity category.

Genotoxicity

There are no available studies on the genotoxicity of this compound. To assess the mutagenic and clastogenic potential of a compound, a battery of in vitro and in vivo tests is typically required.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is used to detect point mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. However, a study on the 2,6-isomer (dichlobenil) in male Swiss mice showed a significant increase in malignant tumors, including lymphoma, mesothelioma, hepatocellular carcinoma, and pulmonary alveologenic carcinoma, suggesting a potential carcinogenic risk for this class of compounds[7].

Experimental Protocol: Carcinogenicity Study (OECD 451)

This is a long-term in vivo study to assess the carcinogenic potential of a substance.

-

Animals: Typically, rats and mice of both sexes are used.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used.

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

-

Endpoint: At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all organs and tissues to identify neoplastic lesions.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on the 2,6-isomer have shown that at high doses, it can cause hypertrophy of the liver and kidneys in the second generation of rats, suggesting a potential for reproductive effects at high exposure levels[6].

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.

-

Animals: Male and female rats (P generation) are exposed to the test substance, usually in the diet, prior to mating, during mating, gestation, and lactation.

-

Procedure: The F1 generation is also exposed to the substance from conception to maturity. Selected F1 animals are then mated to produce an F2 generation.

-

Endpoints: A wide range of reproductive and developmental parameters are evaluated, including fertility, gestation length, litter size, pup viability, growth, and development. Histopathological examination of the reproductive organs of the P and F1 generations is also performed.

Ecotoxicology

The environmental fate and ecotoxicity of this compound are not well-documented. However, based on its chemical structure and the data available for its isomers, it is expected to be harmful to aquatic organisms. The herbicide dichlobenil (2,6-isomer) is known to be toxic to non-target terrestrial and aquatic plants and may chronically affect fish and aquatic invertebrates[8]. The degradation of dichlorobenzonitriles in the environment is a complex process, with the formation of more persistent metabolites such as 2,6-dichlorobenzamide (BAM) from dichlobenil[9][10].

Sources

- 1. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert [nj-finechem.com]

- 2. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichlorobenzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. From its synthesis and chemical properties to its analytical characterization and safety considerations, this document offers field-proven insights and detailed methodologies to support researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound